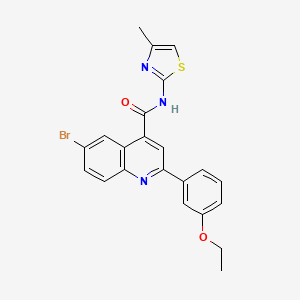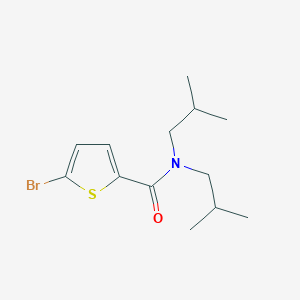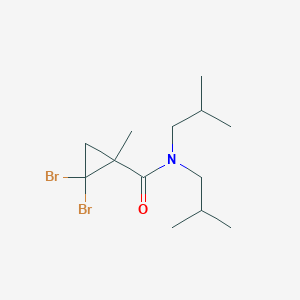![molecular formula C14H20N2O2 B4278076 N-(4-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4278076.png)
N-(4-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea
Descripción general
Descripción
N-(4-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea, also known as Sunitinib, is a small molecule drug that has been widely used in scientific research applications. It belongs to the class of tyrosine kinase inhibitors and is used to inhibit the growth of cancer cells.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has been extensively used in scientific research applications due to its ability to inhibit the growth of cancer cells. It has been shown to be effective against a variety of cancers, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. In addition, N-(4-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has been used in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis.
Mecanismo De Acción
N-(4-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea works by inhibiting the activity of tyrosine kinases, which are enzymes that play a key role in the growth and division of cancer cells. By inhibiting these enzymes, N-(4-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea prevents the cancer cells from growing and dividing, which leads to their death.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has been shown to have a number of biochemical and physiological effects, including inhibition of angiogenesis, induction of apoptosis, and inhibition of cell proliferation. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the biology of cancer and for developing new cancer treatments. However, N-(4-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea also has some limitations, such as its toxicity and the fact that it can interfere with other cellular processes.
Direcciones Futuras
There are a number of future directions for the use of N-(4-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea in scientific research. One area of interest is the development of new cancer treatments that use N-(4-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea in combination with other drugs. Another area of interest is the use of N-(4-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, there is ongoing research into the development of new tyrosine kinase inhibitors that are more effective and less toxic than N-(4-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-5-7-12(8-6-10)16-14(17)15-11(2)13-4-3-9-18-13/h5-8,11,13H,3-4,9H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXXJTFRQDBQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(C)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4277993.png)


![3-{[(4-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278021.png)

![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4278031.png)

![2-{[(2-iodophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4278043.png)

![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-(2-naphthyl)-3-thiophenecarboxylate](/img/structure/B4278049.png)

![2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]nicotinamide](/img/structure/B4278069.png)
![3-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278074.png)
![N-1-adamantyl-N'-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4278078.png)